1,4-Diamino-6-chloro-2-propoxyanthracene-9,10-dione
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Overview
Description
1,4-Diamino-6-chloro-2-propoxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes amino, chloro, and propoxy groups attached to the anthracene-9,10-dione core. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-6-chloro-2-propoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-Diamino-6-chloro-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,4-diamino-6-chloro-2-propoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and propoxy groups, making it less reactive in certain chemical reactions.
1,4-Diamino-2-methoxyanthracene-9,10-dione: Contains a methoxy group instead of a propoxy group, leading to different chemical properties and reactivity.
Mitoxantrone: A well-known anticancer drug with a similar anthraquinone core but different functional groups.
Uniqueness
1,4-Diamino-6-chloro-2-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88605-41-8 |
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Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-5-23-12-7-11(19)13-14(15(12)20)16(21)9-4-3-8(18)6-10(9)17(13)22/h3-4,6-7H,2,5,19-20H2,1H3 |
InChI Key |
JIBRMWKUXBZRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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